

Technical Guide: NMR Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Cat. No.:	B188383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**. This document includes tabulated quantitative NMR data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the ^1H and predicted ^{13}C NMR data for **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**. The proton NMR data is based on experimental findings, while the carbon-13 data is predicted due to the current unavailability of experimental spectra in public databases.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.21	d	1H	2.51	H-3
8.14	dd	1H	9.03, 2.76	H-5
7.28	d	1H	9.03	H-6
3.11-3.24	m	4H	-	Piperazine (N-CH ₂)
2.43-2.55	m	4H	-	Piperazine (N-CH ₂)
2.24	s	3H	-	Methyl (CH ₃)

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ^{13}C NMR Data

Predicted Chemical Shift (δ) ppm	Assignment
152.5	C-1
142.1	C-4
130.2	C-2
125.8	C-5
124.1	C-3
118.9	C-6
54.7	Piperazine (N-CH ₂)
50.1	Piperazine (N-CH ₂)
45.9	Methyl (CH ₃)

Prediction performed using standard NMR prediction software. Actual values may vary.

Experimental Protocols

The following protocol describes the synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.

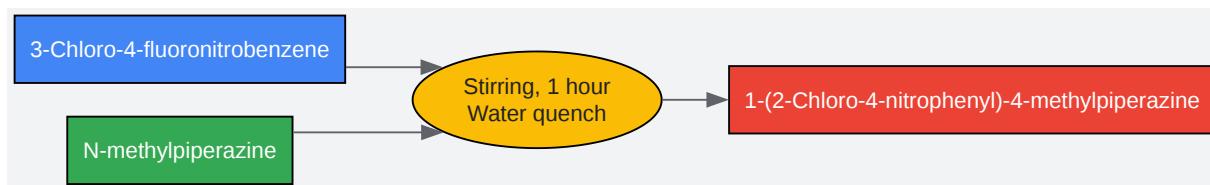
Synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**[1]

Materials:

- 3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)
- N-methylpiperazine (17.2 g, 172 mmol)
- Water
- Dry reaction flask

Procedure:

- In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).
- An exothermic reaction will be observed. Stir the mixture continuously for 1 hour.
- After 1 hour, quench the reaction by adding water to the reaction mixture.
- A brown solid precipitate will form. Collect the solid by filtration.
- Wash the collected solid thoroughly with plenty of water to remove any unreacted starting materials and by-products.
- Dry the final product, **1-(2-chloro-4-nitrophenyl)-4-methylpiperazine**, in the air.
- The expected yield is approximately 14.1 g (96%).


Characterization:

The identity and purity of the synthesized compound were confirmed by ^1H NMR and mass spectrometry.[1]

- ^1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 2.51 Hz, 1H), 8.14 (dd, J = 9.03, 2.76 Hz, 1H), 7.28 (d, J = 9.03 Hz, 1H), 3.11-3.24 (m, 4H), 2.43-2.55 (m, 4H), 2.24 (s, 3H).[1]
- Mass Spectrometry (MS): m/z 255 (M+).[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 16154-62-4 | CAS DataBase [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: NMR Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188383#1-2-chloro-4-nitrophenyl-4-methylpiperazine-nmr-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com